Grayanotoxin IV

Description

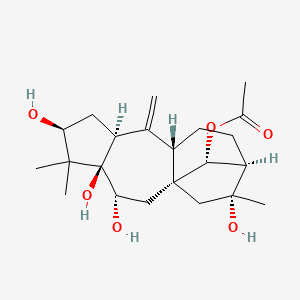

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

[(1S,3R,4R,6S,8S,10S,13R,14R,16R)-3,4,6,14-tetrahydroxy-5,5,14-trimethyl-9-methylidene-16-tetracyclo[11.2.1.01,10.04,8]hexadecanyl] acetate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H34O6/c1-11-13-6-7-14-18(28-12(2)23)21(13,10-20(14,5)26)9-17(25)22(27)15(11)8-16(24)19(22,3)4/h13-18,24-27H,1,6-10H2,2-5H3/t13-,14+,15-,16-,17+,18+,20+,21-,22-/m0/s1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RVBLUTOAMOFHON-PWQJHGGPSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)OC1C2CCC3C1(CC(C4(C(C3=C)CC(C4(C)C)O)O)O)CC2(C)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(=O)O[C@@H]1[C@H]2CC[C@@H]3[C@]1(C[C@H]([C@]4([C@H](C3=C)C[C@@H](C4(C)C)O)O)O)C[C@@]2(C)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H34O6 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80952634 | |

| Record name | Grayanotoxin IV | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80952634 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

394.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

30272-17-4 | |

| Record name | Grayanotoxin IV | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0030272174 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Grayanotoxin IV | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80952634 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | GRAYANOTOXIN IV | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/GUQ33O7179 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Biosynthetic Pathways and Metabolic Engineering of Grayanotoxin Iv

Precursor Compounds and Initial Enzymatic Transformations in Grayanane Biosynthesis

The biosynthesis of all grayanotoxins, including Grayanotoxin IV, is understood to originate from the common C20 diterpenoid precursor, ent-kaurane. beilstein-journals.orgthaiscience.infonih.gov The formation of this foundational skeleton follows the well-established terpenoid pathway. The process begins with the cyclization of the linear isoprenoid chain geranylgeranyl pyrophosphate (GGPP). nih.govnih.gov

In plants like Rhododendron molle, a known producer of grayanoids, this crucial cyclization is catalyzed by a pair of diterpene synthases (diTPSs). nih.gov

A class II diTPS, specifically RmTPS1 (a copalyl diphosphate (B83284) synthase or CPS), first converts GGPP to ent-copalyl diphosphate. nih.gov

This intermediate is then acted upon by a class I diTPS, RmTPS5 (ent-kaurene synthase or KS), which facilitates a second cyclization and rearrangement to form the tetracyclic ent-kaurane skeleton. nih.gov

Recent research has demonstrated that these enzymes in R. molle produce 16α-hydroxy-ent -kaurane** as a key intermediate. nih.gov This hydroxylated precursor is believed to be the direct substrate for the subsequent skeletal rearrangement that defines the grayanane family. nih.gov Early feeding studies in Leucothoe grayana using ¹⁴C-labeled mevalonic acid confirmed its incorporation into Grayanotoxin III, supporting a terpene-derived biosynthetic pathway. nih.gov While initial experiments with labeled ent-kaurane showed low incorporation, this is now largely attributed to poor uptake by the plant tissue, and ent-kaurane is widely accepted as the pivotal precursor. nih.govnih.gov

| Precursor Compound | Description | Role in Biosynthesis |

| Geranylgeranyl Pyrophosphate (GGPP) | A C20 isoprenoid diphosphate. | The universal linear precursor for diterpenoid biosynthesis. nih.gov |

| ent -Copalyl Diphosphate | A bicyclic diterpene diphosphate intermediate. | Formed from GGPP by class II diterpene synthases (CPS). nih.gov |

| ent -Kaurane | A tetracyclic diterpenoid with a 6/6/6/5 ring system. | The foundational skeleton from which the grayanane framework is derived. beilstein-journals.orgnih.gov |

| 16α-hydroxy-ent -kaurane | A hydroxylated derivative of ent-kaurane. | A key intermediate in Rhododendron molle that precedes skeletal rearrangement. nih.gov |

Elucidation of Specific Biosynthetic Steps Leading to this compound

The transformation from the ent-kaurane skeleton to the characteristic 5/7/6/5 grayanane framework is a critical and complex step. It is proposed to be an oxidative rearrangement process. beilstein-journals.orgnih.gov The currently hypothesized mechanism begins with the C1 hydroxylation of the 16α-hydroxy-ent-kaurane intermediate. This is followed by protonation of the new hydroxyl group and subsequent water abstraction, which generates an allylic carbocation. A Wagner-Meerwein type 1,2-alkyl shift then occurs, leading to the contraction of the A-ring and expansion of the B-ring to form the definitive grayanane core. nih.govu-tokyo.ac.jp

Once the grayanane skeleton is formed, its extensive diversification is driven primarily by the action of cytochrome P450 (CYP) monooxygenases. nih.govbeilstein-journals.orgnih.gov These enzymes catalyze regio- and stereospecific hydroxylations at numerous positions on the core structure, including C2, C3, C5, C6, C7, C10, C14, C15, and C16. beilstein-journals.org This "decorating" phase is responsible for the generation of the more than 160 known grayanane analogues. nih.gov

The specific enzymatic steps that produce the unique structure of this compound have not yet been fully elucidated. This compound is defined by the presence of an exocyclic methylene (B1212753) group at the C10 position (C10=C20) and an acetate (B1210297) group at the C14β position. The formation of these features would require:

A CYP-mediated oxidation cascade at C10, potentially involving a hydroxyl intermediate, to form the double bond.

A separate CYP-catalyzed hydroxylation at C14.

A subsequent acylation step, catalyzed by an acetyltransferase, to attach the acetate group to the C14 hydroxyl. nih.gov

While the precise enzymes are unknown, this sequence of events, involving sequential oxidation and acylation, is the accepted paradigm for the late-stage biosynthesis of complex grayanoids.

Genetic and Molecular Approaches to Understanding this compound Biosynthesis

For a long time, the genetic basis of grayanotoxin biosynthesis remained elusive due to the complexity of plant genomes. nih.gov A significant advancement in the field was the publication of the first chromosome-scale genome assembly of Rhododendron molle, a plant known for producing a variety of grayanoids. nih.gov

This genomic study provided critical insights:

Gene Family Expansion : The R. molle genome revealed significant tandem and segmental duplications leading to the expansion of gene families involved in secondary metabolism, particularly the terpene synthase (TPS) and cytochrome P450 (CYP) families. nih.govresearchgate.net The genome contains 294 identified CYP genes. nih.gov

Identification of Candidate CYPs : Phylogenetic analysis pointed to a species-specific expansion of the CYP71AU subfamily . It is strongly hypothesized that this subfamily contains the specific CYP enzymes responsible for the oxidative modifications that create the diverse grayanane structures, including the hydroxylations necessary for this compound formation. nih.gov

Transcriptome Analysis : Transcriptome sequencing of R. molle and Leucothoe grayana has been employed to identify genes that are differentially expressed under various conditions, providing a rich resource for identifying candidate genes involved in specialized metabolite pathways like grayanotoxin biosynthesis. researchgate.netumich.eduacs.org

Although the specific genes encoding the enzymes for the final oxidative and acylation steps to produce this compound have not yet been functionally characterized, these genomic and transcriptomic resources have laid the essential groundwork for their future discovery and characterization through techniques like gene silencing and heterologous expression. nih.gov

Chemo-Enzymatic Synthesis and Biocatalytic Modifications of this compound Precursors

Currently, there are no published reports detailing a complete chemo-enzymatic synthesis of this compound. However, the principles of this approach, which combines the strengths of chemical synthesis and biocatalysis, are highly applicable to the production of complex diterpenoids. nih.gov

Chemical Synthesis Foundation: Numerous successful total syntheses of related compounds, such as Grayanotoxin III, have been accomplished. beilstein-journals.orgresearchgate.net These routes establish robust chemical methods for constructing the complex 5/7/6/5 tetracyclic core, providing a potential starting point for a chemo-enzymatic strategy. chemrxiv.org

Biocatalytic Potential: The primary challenge in the chemical synthesis of grayanotoxins is achieving the precise, late-stage, multi-site oxidations with correct regio- and stereoselectivity. This is where biocatalysis offers a significant advantage. Research into the biotransformation of the precursor ent-kaurane and its derivatives has demonstrated the feasibility of using enzymes for targeted C-H functionalization:

Fungal Biotransformation : Various fungi, including species from the genera Gibberella and Cephalosporium, are known to perform selective hydroxylations on the ent-kaurane skeleton. nih.govmdpi.com This highlights a rich source of potential biocatalysts for modifying grayanane precursors.

Isolated Oxygenases : Specific classes of enzymes, such as cytochrome P450s and α-ketoglutarate-dependent dioxygenases (αKGDs), are being investigated for their ability to functionalize terpene scaffolds. chemrxiv.orgchemistryviews.org An engineered or carefully selected oxygenase could potentially perform the specific hydroxylations required for this compound synthesis on a chemically synthesized grayanane core.

A prospective chemo-enzymatic strategy for this compound would likely involve the chemical synthesis of an early grayanane intermediate, followed by a series of enzymatic steps to install the hydroxyl groups and, finally, the C14 acetate group. This approach could significantly improve the efficiency and selectivity compared to a purely chemical synthesis, paving the way for the production of this compound and other analogues for further study. nih.gov

Molecular Mechanism of Action of Grayanotoxin Iv

Interaction with Voltage-Gated Sodium Channels (NaV1.x)

Grayanotoxin IV exerts its toxic effects primarily through its interaction with voltage-gated sodium channels (NaV1.x), which are crucial for the initiation and propagation of action potentials in excitable cells. wikipedia.orgsigmaaldrich.comresearchgate.net This interaction leads to a persistent activation of the sodium channels, fundamentally altering neuronal function. sigmaaldrich.comresearchgate.net

This compound binds to a specific site on the alpha-subunit of the voltage-gated sodium channel known as the neurotoxin receptor site 2. wikipedia.orgsigmaaldrich.comresearchgate.netmdpi.com This binding site is located within the inner pore of the channel and is formed by the S6 transmembrane segments of the four homologous domains (DI-DIV) that comprise the channel. wikipedia.orgnih.gov Specifically, residues in the S6 segments of domain I (D1S6) and domain IV (D4S6) are critical for the binding of grayanotoxins. wikipedia.orgnih.govfrontiersin.org This site is also the binding location for other lipid-soluble toxins like batrachotoxin (B49), veratridine, and aconitine, which share a similar mechanism of action in causing persistent channel activation. sigmaaldrich.comresearchgate.netmdpi.com

Research has identified key amino acid residues within these domains that are crucial for the interaction with grayanotoxins. For instance, studies on the rat skeletal muscle sodium channel (NaV1.4) have highlighted the importance of residues within the D4S6 segment. nih.govnih.gov The grayanotoxin receptor site is believed to share overlapping, but not identical, molecular determinants with the binding site for batrachotoxin in D4S6, and common determinants in D1S6. nih.gov

Table 1: Key Domains and Segments in this compound Binding

| Domain | Segment | Role in Binding |

| Domain I | S6 | Contributes to the Group II receptor site. |

| Domain IV | S6 | A critical component of the Group II receptor site, with specific amino acid residues being essential for toxin interaction. |

| Domain II | S6 | Also contributes to the grayanotoxin receptor site. nih.gov |

| Domain III | S6 | Also contributes to the grayanotoxin receptor site. nih.gov |

This compound binding is state-dependent, meaning it preferentially binds to the open or activated conformation of the sodium channel. wikipedia.orgnih.gov Once bound, the toxin modifies the channel's configuration, preventing it from inactivating properly. nih.gov This leads to a prolonged influx of sodium ions. wikipedia.org

The binding and unbinding rates of grayanotoxins (kon and koff) have been studied to understand the dynamics of this interaction. For example, mutations at specific amino acid residues can significantly alter these rates. Substitutions at the Phe-1579 residue in the D4S6 segment of NaV1.4 tend to increase both the on-rate and off-rate of grayanotoxin binding. nih.gov In contrast, substitutions at the Tyr-1586 residue in the same segment selectively increase the off-rate without significantly affecting the on-rate, leading to a drastic increase in the dissociation constant (Kd) and reduced sensitivity to the toxin. nih.gov This suggests that Phe-1579 may act as a gate controlling toxin access, while Tyr-1586 is more critical for the stable binding of the toxin. nih.gov

The binding of this compound to voltage-gated sodium channels has profound effects on their gating properties. The most significant effect is the inhibition of the fast inactivation process. sigmaaldrich.comnih.gov This prevents the channel from closing after activation, leading to a persistent sodium current. sigmaaldrich.com

In addition to inhibiting inactivation, grayanotoxins also cause a hyperpolarizing shift in the voltage dependence of channel activation. sigmaaldrich.comnih.govnih.gov This means that the channels are more likely to open at more negative membrane potentials, closer to the resting potential of the cell. sigmaaldrich.com The combination of these two effects—inhibited inactivation and a shift in activation—results in the persistent activation of sodium channels, leading to membrane depolarization. sigmaaldrich.comnih.gov

Table 2: Effects of this compound on Sodium Channel Gating Properties

| Gating Property | Effect of this compound | Consequence |

| Activation | Shifts voltage dependence to more hyperpolarized potentials. sigmaaldrich.comnih.govnih.gov | Channels open at membrane potentials closer to the resting state. |

| Inactivation | Eliminates or greatly reduces fast inactivation. sigmaaldrich.comnih.gov | Channels remain open for a prolonged period, leading to a persistent sodium current. |

Site-directed mutagenesis studies have been instrumental in identifying specific amino acid residues that are critical for the interaction between grayanotoxins and sodium channels. In the D4S6 segment of the rat skeletal muscle sodium channel (μ1), several residues have been shown to be key.

Specifically, mutations of isoleucine at position 1575 (I1575A) and tyrosine at position 1586 (Y1586A) have been shown to substantially reduce or completely eliminate the effects of grayanotoxin. nih.gov A lysine substitution for phenylalanine at position 1579 (F1579K) significantly reduced the toxin's effect, while a lysine substitution for tyrosine at position 1586 (Y1586K) completely eradicated it. nih.gov

Further studies have indicated that Phe-1579 likely acts as a gate regulating the access of the toxin to its binding site, as substitutions at this position affect both the on and off rates of binding. nih.gov In contrast, Tyr-1586 appears to be more directly involved in the binding of the toxin itself, as mutations here primarily affect the off-rate. nih.gov A hydrophobic or aromatic amino acid at position Tyr-1586 is necessary to maintain normal sensitivity to grayanotoxin. nih.gov Novel grayanotoxin binding sites have also been identified in the S6 segments of domain II (Asn-784) and domain III (Ser-1276). nih.gov

Table 3: Impact of Amino Acid Mutations in NaV1.4 D4S6 on Grayanotoxin I Sensitivity

| Original Residue | Mutant Residue | Effect on Grayanotoxin I Sensitivity | Reference |

| I1575 | A | Complete elimination of effects | nih.gov |

| F1579 | A | Increased efficiency of channel modification | nih.gov |

| F1579 | K | Significant reduction of effects | nih.gov |

| Y1586 | A | Substantial reduction of effects | nih.gov |

| Y1586 | K | Complete eradication of effects | nih.gov |

Modulation of Neuronal Excitability and Membrane Potential by this compound

By persistently activating voltage-gated sodium channels, this compound leads to a sustained depolarization of the neuronal membrane. nih.govnih.gov This prolonged depolarization significantly increases neuronal excitability. The resting membrane potential is shifted to a more positive value, bringing the neuron closer to its firing threshold. nih.govfrontiersin.orgfrontiersin.org

This constant state of depolarization can lead to a continuous and uncontrolled firing of action potentials. The inability of the sodium channels to inactivate prevents the repolarization phase of the action potential, leading to a state of hyperexcitability. This ultimately disrupts normal neuronal communication and function.

Potential Interactions with Other Ion Channels or Receptor Systems (e.g., muscarinic acetylcholine (B1216132) receptors)

While the primary target of this compound is the voltage-gated sodium channel, there is evidence to suggest that it may also interact with other receptor systems, notably muscarinic acetylcholine receptors. nih.govresearchgate.net Some of the systemic effects of grayanotoxin poisoning, such as bradycardia and hypotension, are mediated by the vagus nerve, which is a major component of the parasympathetic nervous system. wikipedia.org The activity of the vagus nerve is modulated by M2-subtype muscarinic acetylcholine receptors. wikipedia.org The observation that atropine, a muscarinic antagonist, can counteract some of the cardiac symptoms of grayanotoxin poisoning suggests an involvement of the muscarinic system. wikipedia.orgnih.gov However, the direct molecular interaction between this compound and muscarinic receptors is not as well characterized as its effects on sodium channels.

Comparative Analysis of this compound Mechanism with Other Lipid-Soluble Neurotoxins (e.g., batrachotoxin, veratridine, aconitine)

This compound, along with other lipid-soluble neurotoxins such as batrachotoxin, veratridine, and aconitine, exerts its toxic effects by modulating the function of voltage-gated sodium channels (NaVs). sigmaaldrich.comuniv-rennes1.fr These toxins are classified as neurotoxin receptor site 2 binders, a site located within the inner pore of the channel. sigmaaldrich.comwikipedia.orgnih.gov Their binding leads to a persistent activation of the sodium channels, fundamentally altering the electrical excitability of nerve and muscle cells. mhmedical.commhmedical.comfrontiersin.org This section provides a comparative analysis of the molecular mechanism of action of this compound with batrachotoxin, veratridine, and aconitine, focusing on their shared and distinct interactions with voltage-gated sodium channels.

A core similarity among these four neurotoxins is their ability to cause a hyperpolarizing shift in the voltage-dependence of activation. sigmaaldrich.comnih.gov This means that the sodium channels are more likely to open at the normal resting membrane potential, leading to a continuous influx of sodium ions and a state of persistent depolarization. mhmedical.com Furthermore, all four toxins significantly inhibit or slow the inactivation of the sodium channel, preventing it from closing in a timely manner after activation. sigmaaldrich.comnih.govnih.gov This dual effect—easier activation and inhibited inactivation—underpins their potent neurotoxicity. nih.gov

Despite these commonalities, subtle but significant differences exist in their molecular interactions and the functional consequences. Batrachotoxin is often considered the most potent and a full agonist at neurotoxin receptor site 2, causing a more dramatic and persistent activation of the channel compared to the others. nih.gov Veratridine, in contrast, is often described as a partial agonist. nih.gov The binding of these toxins is state-dependent, with a higher affinity for the open state of the channel. nih.govmhmedical.comnih.gov This implies that the channels must first be opened by a membrane depolarization for the toxins to bind effectively. nih.gov

Research has identified specific amino acid residues within the S6 transmembrane segments of the four homologous domains (I-IV) of the NaV channel as being crucial for the binding of these toxins. nih.govnih.gov While they all target the same general receptor site, the precise molecular determinants for binding can differ. For instance, studies have shown that while the binding sites for grayanotoxin and batrachotoxin overlap, they are not identical. nih.govcore.ac.uk A specific mutation in domain IV, segment 6 (DIV-S6) of the NaV1.4 channel was found to completely abolish the effects of grayanotoxin while not affecting the binding of batrachotoxin. nih.govcore.ac.uk This highlights the nuanced structural differences in their binding pockets within the broader neurotoxin receptor site 2.

The table below summarizes the key comparative features of the molecular mechanisms of this compound, batrachotoxin, veratridine, and aconitine.

| Feature | This compound | Batrachotoxin | Veratridine | Aconitine |

| Binding Site | Neurotoxin Receptor Site 2 sigmaaldrich.com | Neurotoxin Receptor Site 2 wikipedia.org | Neurotoxin Receptor Site 2 wikipedia.org | Neurotoxin Receptor Site 2 nih.gov |

| Effect on Activation | Hyperpolarizing shift nih.govnih.gov | Hyperpolarizing shift nih.govchemrxiv.org | Hyperpolarizing shift wikipedia.org | Shifts activation by ~50 mV to more negative voltages |

| Effect on Inactivation | Eliminates fast inactivation nih.gov | Blocks both fast and slow inactivation nih.govchemrxiv.org | Prevents inactivation wikipedia.orgmedchemexpress.com | Causes persistent activation and refractoriness to excitation nih.govnih.gov |

| Channel State Preference | Binds to the open state nih.gov | Binds to the open state | Binds to the open state nih.govmdpi.com | Binds with high affinity to the open state nih.govmhmedical.com |

| Agonist Activity | Gating modifier | Full agonist nih.gov | Partial agonist nih.gov | Partial agonist nih.gov |

| Key Binding Residues | Involves residues in S6 segments of all four domains, with specific sites in D4S6 being critical. nih.govnih.gov | Involves residues in the inner pore of the channel. nih.gov | Binds to a site between domains DI and DIV. mdpi.com | Binds to the alpha subunit of the transmembrane region. mdpi.com |

Structure Activity Relationships of Grayanotoxin Iv and Its Analogues

Identification of Essential Structural Moieties for Pharmacological Activity

The pharmacological action of grayanotoxins, including GTX IV, is dependent on specific structural features. Research has identified several key moieties as crucial for their biological effects. These include the methyl group at carbon 10 (C-10) on the β-surface of the molecule and the hydroxyl groups at carbons 3, 5, and 6 (C-3, C-5, C-6) on the β-surface, as well as those at carbons 15 and 16 (C-15, C-16) on the α-surface. nii.ac.jp The presence of a 3β-hydroxyl group, a 6β-hydroxyl group, and a 10β-methyl group on the grayanane skeleton are considered essential for the positive inotropic effect observed in guinea pig papillary muscle. nih.gov Grayananes possessing these three structural features are categorized among the most potent. unimi.it Any modification or absence of these groups can significantly diminish the toxin's activity. unimi.it

The basic structure of grayanotoxins is a C20 grayanane skeleton, which can be modified with multiple hydroxyl groups. researchgate.net The obligatory oxygen function at C-3 is a notable feature. researchgate.net

Impact of Specific Substitutions on Grayanotoxin IV Binding Affinity and Efficacy

The binding affinity and efficacy of this compound are sensitive to substitutions at various positions on its molecular structure. Studies on related grayanotoxins and their analogues have provided insights into how specific chemical changes can modulate their interaction with target receptors, primarily voltage-gated sodium channels.

Systematic substitutions at specific sites within the sodium channel have revealed critical residues for grayanotoxin interaction. For instance, in the Na(v)1.4 sodium channel, substitutions at Phe-1579 and Tyr-1586 in the D4S6 segment have distinct effects. Changes at Phe-1579 tend to affect both the on-rate (k(on)) and off-rate (k(off)) of toxin binding, suggesting this residue may act as a gate controlling toxin access. nih.gov In contrast, substitutions at Tyr-1586 primarily increase the off-rate, leading to a significant decrease in binding affinity (increase in K(d)), indicating a more direct role in the binding of the toxin. nih.gov Specifically, a hydrophobic or aromatic side chain at Tyr-1586 is important for maintaining normal sensitivity to grayanotoxin. nih.gov

Furthermore, research on the cardiac (rH1) and skeletal muscle (μ1) sodium channel isoforms has highlighted the importance of specific amino acid residues. A notable finding is that a single amino acid difference, Ser-251 in μ1 versus Ala-252 in rH1, can influence grayanotoxin sensitivity. nii.ac.jp A double mutant, L243A&S251A in μ1, which mimics the sequence in rH1, showed a significant decrease in channel modification by the toxin. nii.ac.jpnih.gov This suggests that the residue at Leu-244 in rH1 and Leu-243 in μ1 is a critical site for grayanotoxin action. nii.ac.jpnih.gov

These findings underscore the principle that even subtle changes, such as the substitution of a single amino acid in the receptor or a functional group on the toxin, can have a profound impact on the binding affinity and subsequent biological effect of this compound and its analogues.

Structure-Activity Profiling using In Vitro and Ex Vivo Models

The structure-activity relationships of grayanotoxins have been extensively studied using a variety of in vitro and ex vivo models. These experimental systems are crucial for elucidating the pharmacological and toxicological properties of these compounds.

A common ex vivo model involves the use of isolated guinea pig papillary muscle to examine the positive inotropic effects of grayanotoxins. nih.gov In these studies, the potency of different grayanotoxin analogues is quantified by determining their pD2 values from concentration-response curves. nih.gov Such experiments have been instrumental in identifying the key structural features necessary for cardiotonic activity, such as the hydroxyl groups at C-3 and C-6 and the methyl group at C-10. nih.gov

In vitro models often utilize cell lines, such as Human Embryonic Kidney (HEK) 293 cells, transiently expressing specific isoforms of voltage-gated sodium channels. nih.gov This allows for precise investigation of how grayanotoxins interact with their molecular target under controlled conditions. Whole-cell voltage clamp techniques are employed to measure the effects of the toxins on ion channel function, providing detailed information on channel modification. nih.gov

Additionally, brine shrimp larvae (Artemia salina) have been used as a simple in vitro model to assess the spasmodic response induced by grayanotoxin derivatives, which can be antagonized by tetrodotoxin. nih.gov While not as specific as cell-based assays, this model can provide a rapid screening tool for the biological activity of different analogues.

The development of three-dimensional (3D) organotypic models and the use of induced pluripotent stem cells (iPSC) are becoming more prevalent in toxicology and pharmacology. d-nb.info These advanced in vitro systems offer a more physiologically relevant context for studying the effects of compounds like grayanotoxins, potentially providing more accurate predictions of their effects in vivo. d-nb.info

| Model System | Key Findings | Reference |

| Guinea Pig Papillary Muscle | Identified essential functional groups for positive inotropic effect (3β-OH, 6β-OH, 10β-CH3). | nih.gov |

| HEK 293 Cells (expressing Na+ channels) | Allowed for detailed analysis of toxin-channel interactions and the effect of specific mutations. | nih.gov |

| Brine Shrimp Larvae | Provided a simple screening method for the spasmodic activity of grayanotoxin derivatives. | nih.gov |

Computational and Molecular Docking Studies of this compound-Receptor Interactions

Computational methods, particularly molecular docking, have become invaluable tools for investigating the interactions between this compound and its biological targets at a molecular level. researchgate.netijpsr.com These in silico approaches complement experimental data by providing detailed insights into the binding modes and energetics of ligand-receptor complexes. researchgate.netijpsr.com

Molecular docking studies have been employed to predict the binding affinity of grayanotoxins with various proteins. For example, docking simulations have been used to assess the interaction of grayanotoxin with viral proteins, suggesting potential antiviral properties. sphinxsai.com In these studies, software like iGEMDOCK and Hex are utilized to calculate binding energies, with results indicating that grayanotoxins can have high binding affinities with certain viral targets. sphinxsai.com

In the context of its primary target, the voltage-gated sodium channel, docking studies help to visualize how this compound fits into its binding site. These models can predict key interactions, such as hydrogen bonds and hydrophobic contacts, between the toxin and specific amino acid residues of the channel. longdom.org For instance, docking studies on the interaction of grayanane diterpenes with the NaV1.7 channel have highlighted the importance of hydrogen bonding for binding affinity. researchgate.net

The process of molecular docking typically involves several steps, including the preparation of the ligand and receptor structures, the docking calculation itself using specific algorithms and scoring functions, and the analysis of the resulting poses. tandfonline.com Refinement techniques, such as induced-fit docking (IFD), can be used to account for the flexibility of the receptor, providing a more accurate representation of the binding event. tandfonline.com

The insights gained from computational and molecular docking studies have significant implications for both ligand-based and structure-based drug design in the context of this compound research. ethernet.edu.etnih.gov

Ligand-Based Design: This approach relies on the knowledge of molecules that bind to a specific target. By analyzing a series of active and inactive grayanotoxin analogues, quantitative structure-activity relationship (QSAR) models can be developed. d-nb.info These models correlate the chemical structures of the compounds with their biological activities, allowing for the prediction of the activity of novel, untested molecules. The identification of essential structural moieties for this compound's activity is a key component of ligand-based design, guiding the synthesis of new derivatives with potentially enhanced or modified pharmacological profiles.

Structure-Based Design: This method utilizes the three-dimensional structure of the target protein, in this case, the voltage-gated sodium channel. ethernet.edu.et Molecular docking studies, as described above, are a cornerstone of structure-based design. By understanding the precise interactions between this compound and its binding site, researchers can rationally design modifications to the toxin's structure to improve its binding affinity or selectivity. researchgate.net For example, if a docking study reveals an unoccupied pocket in the binding site, a functional group could be added to the grayanotoxin scaffold to fill this space and form additional favorable interactions. This approach can lead to the development of more potent and specific modulators of sodium channel activity.

The integration of both ligand-based and structure-based approaches offers a powerful strategy for advancing this compound research. nih.gov Information from both the ligand and the receptor can be combined to create more reliable and efficient design strategies. nih.gov

Comparative Structure-Activity Relationship of this compound with Other Grayanotoxins (e.g., I, III)

The various isoforms of grayanotoxins, such as Grayanotoxin I (GTX I) and Grayanotoxin III (GTX III), share a common structural framework but differ in their substitutions, leading to variations in their biological activity. acs.org

Grayanotoxin I and III are considered to be the principal toxic isoforms found in many Rhododendron species. wikipedia.org Their toxic effects are primarily attributed to their interaction with voltage-gated sodium channels. dergipark.org.tr In contrast, Grayanotoxin II is generally less toxic. dergipark.org.tr

The differences in the structures of Grayanotoxin I, III, and IV lie in the functional groups at specific positions. These subtle structural variations can lead to differences in their electronic characteristics and, consequently, their binding affinities for various targets. longdom.org

Interestingly, in silico molecular docking analyses have suggested that grayanotoxins can also bind to tubulin, a key component of the cytoskeleton. longdom.org These studies have revealed potential differences in the tubulin binding preferences among the grayanotoxin isoforms.

While Grayanotoxins I, II, and III appear to show a preferential binding to the α-tubulin subunit, molecular docking results suggest that this compound may have a better binding affinity for β-tubulin. longdom.org This is a significant distinction, as many known tubulin inhibitors, such as paclitaxel (B517696) and vinblastine, target the β-tubulin subunit. longdom.org

The following table summarizes the docking results of Grayanotoxins I-IV with tubulin, highlighting the differential binding energies and the interacting amino acid residues.

| Compound | Target Chain | Lowest Binding Energy (kcal/mol) | pKi-value (µM) | Interacting Amino Acids (H-bonds) | Interacting Amino Acids (Hydrophobic) |

| Grayanotoxin I | α-tubulin | -8.1 | 6.8 | ASN101, THR179 | LEU248, ALA180, ILE238 |

| Grayanotoxin II | α-tubulin | -8.0 | 7.9 | ASN101, THR179 | LEU248, ALA180, ILE238 |

| Grayanotoxin III | α-tubulin | -8.2 | 5.8 | ASN101, THR179 | LEU248, ALA180, ILE238 |

| This compound | β-tubulin | -8.5 | 3.7 | SER178, LYS19 | ASP177, VAL176, ILE173 |

Table adapted from Böckers et al. (2016). longdom.org

These findings suggest a potential "second career" for grayanotoxins as anticancer agents, particularly for cancers that have developed resistance to β-tubulin targeting drugs. longdom.org However, these in silico observations require further confirmation through in vitro investigations. longdom.org

Pharmacological Investigations and Biological Activities of Grayanotoxin Iv in Controlled Models

Studies on Isolated Neuronal Preparations and Excitable Cells

The primary target of grayanotoxins is the voltage-gated sodium channel (NaV) in the cell membrane of neurons and other excitable cells. nih.govwikipedia.orgresearchgate.net This interaction is foundational to the toxin's effects on membrane potential and neurotransmitter release.

Grayanotoxins exert their effect by binding to the group II receptor site on voltage-gated sodium channels. nih.govresearchgate.net This binding prevents the channels from inactivating, leading to a persistent influx of sodium ions and a prolonged depolarization of the cell membrane. nih.govwikipedia.org Furthermore, grayanotoxin binding shifts the voltage-dependence of channel activation to more hyperpolarized potentials, meaning the channels can open at voltages closer to the resting membrane potential. nih.govnih.gov

While specific electrophysiological recordings detailing current-voltage relationships or single-channel patch-clamp analyses for Grayanotoxin IV are not extensively available, the fundamental mechanism is expected to align with that of other grayanotoxins. The primary effects observed in studies with related compounds like Grayanotoxin I and III are a suppression of the transient sodium current amplitude and the appearance of a sustained inward current at negative membrane potentials. nih.gov This action effectively holds the neuron in a state of excitation.

Table 1: Documented Electrophysiological Effects of Grayanotoxins on Voltage-Gated Sodium Channels

| Parameter | Effect | Consequence |

|---|---|---|

| Channel Inactivation | Inhibition/Prevention | Prolonged channel opening and persistent Na+ influx |

| Channel Activation | Hyperpolarizing shift in voltage-dependence | Channels open at more negative membrane potentials |

| Membrane Potential | Sustained depolarization | Cell is maintained in an activated, hyperexcitable state |

Note: This table summarizes the general effects of grayanotoxins. Specific quantitative data from electrophysiological recordings of this compound are not available in the cited literature.

The sustained depolarization of the presynaptic nerve terminal caused by grayanotoxins has a direct impact on neurotransmitter release. Studies on the closely related Grayanotoxin III have shown that it increases the frequency of both spontaneous inhibitory (GABA-ergic) and excitatory (glutamate-ergic) postsynaptic currents without affecting their amplitude. nih.govresearchgate.net This indicates that the toxin enhances the release of neurotransmitters from presynaptic terminals. nih.gov

The mechanism is understood to be a consequence of the prolonged depolarization of the nerve terminal membrane. This depolarization leads to the opening of voltage-dependent calcium channels, causing an influx of calcium ions (Ca2+). The elevated intracellular calcium concentration then triggers the fusion of synaptic vesicles with the presynaptic membrane and the subsequent release of neurotransmitters like GABA and glutamate into the synaptic cleft. nih.govresearchgate.net Although direct experimental evidence for this compound is lacking, it is presumed to operate via this same pathway.

In Vitro Studies on Cellular Signaling Pathways

The actions of this compound at the cellular level are primarily defined by its modulation of ion movement across the cell membrane, which initiates a cascade of intracellular events.

The foundational event in this compound action is the induction of a persistent sodium influx. By locking voltage-gated sodium channels in an open state, the toxin dramatically increases the permeability of the cell membrane to sodium ions (Na+). wikipedia.orgtubitak.gov.tr This sustained influx is the primary driver of the membrane depolarization discussed previously.

This initial sodium influx triggers a secondary and crucial event: the entry of calcium. The prolonged depolarization of the cell membrane activates voltage-dependent calcium channels, leading to an influx of extracellular Ca2+. nih.govresearchgate.net This increase in intracellular calcium is a key step in the signaling cascade, particularly in nerve terminals where it directly mediates neurotransmitter release. nih.gov The action of Grayanotoxin III on neurotransmitter release has been shown to be dependent on both extracellular Na+ and Ca2+, confirming that the calcium influx is secondary to the initial sodium channel activation. nih.govresearchgate.net

Table 2: Grayanotoxin-Induced Cascade of Intracellular Ion Dynamics

| Step | Ion Channel Involved | Ion Movement | Immediate Cellular Effect |

|---|---|---|---|

| 1. Primary Effect | Voltage-Gated Sodium Channel (NaV) | Sustained Na+ Influx | Prolonged membrane depolarization |

| 2. Secondary Effect | Voltage-Dependent Calcium Channel (VDCC) | Ca2+ Influx | Increase in intracellular Ca2+ concentration |

Note: This table describes the established mechanism for closely related grayanotoxins. Specific experimental data quantifying ion dynamics for this compound are not present in the reviewed sources.

Animal Model Studies for Investigating this compound-Induced Physiological Modulations

While in vitro studies reveal the molecular and cellular mechanisms of grayanotoxins, animal models provide insight into their integrated physiological effects, particularly on the central nervous system (CNS).

Studies using animal models have demonstrated a clear involvement of the central nervous system in grayanotoxin-induced toxicity. When grayanotoxin-containing honey was injected directly into the cerebral ventricles of anesthetized rats, it produced significant bradycardia and respiratory depression. nih.gov This indicates that grayanotoxins can act directly on central neural pathways that regulate cardiovascular and respiratory function. nih.gov

Effects on Cardiovascular Parameters and Vagal Tone in Animal Models

Pharmacological investigations in controlled animal models have demonstrated the significant cardiovascular effects of grayanotoxins, a class of compounds to which this compound belongs. While specific studies focusing exclusively on this compound are limited in the available scientific literature, research on closely related grayanotoxins, such as Grayanotoxin III (GTX-III), provides valuable insights into the anticipated cardiovascular profile of this compound. These studies consistently report dose-dependent hypotension and bradycardia following systemic administration in animal models, primarily rats.

The primary mechanism underlying these cardiovascular responses involves the activation of voltage-gated sodium channels in cell membranes. nih.govtubitak.gov.trnih.gov Grayanotoxins bind to these channels, preventing their inactivation and leading to a state of prolonged depolarization in excitable cells, including neurons and cardiac muscle cells. nih.govtubitak.gov.tr This action results in a continuous stimulation of the vagus nerve, a key component of the parasympathetic nervous system, which plays a crucial role in regulating heart rate and blood pressure. wikipedia.orgnih.gov

In-vivo experiments have shown that the bradycardic effect of grayanotoxins is mediated peripherally by the vagus nerve. researchgate.net Studies on rats have demonstrated that bilateral vagotomy abolishes the bradycardia induced by grayanotoxin administration. nih.gov Furthermore, the administration of atropine, a non-specific muscarinic antagonist, has been shown to reverse both the bradycardia and the hypotensive effects, indicating the involvement of muscarinic receptors, particularly the M2 subtype found in the heart, in mediating the vagal effects of these compounds. nih.govwikipedia.orgresearchgate.net

Table 1: Effects of Grayanotoxin III on Cardiovascular Parameters in Rats

| Dose of GTX-III (µg/kg) | Time Post-Injection | Change in Mean Arterial Pressure (mmHg) | Change in Heart Rate (beats/min) |

| 200 | 31-60 min | Significant decrease to 53 ± 4 (Control: 84 ± 8) tubitak.gov.tr | No significant change tubitak.gov.tr |

| 400 | 40 min onwards | Not specified | Significant decrease tubitak.gov.tr |

| 800 | 20 min onwards | Significant decrease to 50 ± 7 (31-60 min) and 54 ± 5 (61-90 min) tubitak.gov.tr | Significant decrease tubitak.gov.tr |

Note: This data is for Grayanotoxin III and is presented to illustrate the general cardiovascular effects of this class of compounds due to the lack of specific data for this compound.

Comparative Sensitivity of Different Tissues to Grayanotoxin (e.g., skeletal vs. cardiac muscle)

The primary molecular target of grayanotoxins, including presumably this compound, is the voltage-gated sodium channel. nih.govtubitak.gov.tr However, the sensitivity of these channels to grayanotoxins can vary between different tissue types, leading to differential physiological effects. Notably, research suggests that sodium channels in skeletal muscle are more sensitive to the effects of grayanotoxins than those in cardiac muscle. mdpi.com

This differential sensitivity implies that at lower concentrations, grayanotoxins may elicit more pronounced effects on the neuromuscular system compared to the cardiovascular system. The prolonged depolarization of skeletal muscle cell membranes can lead to muscle weakness and fasciculations.

While the precise molecular basis for this tissue-specific sensitivity has not been fully elucidated, it may be related to differences in the subunit composition of the sodium channels present in skeletal and cardiac muscle. Different isoforms of the α-subunit of the voltage-gated sodium channel are expressed in these tissues, which could alter the binding affinity or the allosteric modulation by grayanotoxins.

It is important to note that while skeletal muscle may be more sensitive, the effects on cardiac muscle are still profound and are responsible for the life-threatening cardiovascular symptoms of grayanotoxin poisoning, namely severe bradycardia and hypotension. nih.govresearchgate.net The disruption of the normal electrical activity of the heart, even if requiring a slightly higher concentration of the toxin compared to skeletal muscle, can lead to significant arrhythmias and atrioventricular block. nih.gov

Further research is required to specifically characterize the comparative sensitivity of various tissues to this compound and to understand the molecular determinants of these differences.

Table 2: Relative Sensitivity of Tissues to Grayanotoxins

| Tissue Type | Primary Effect | Relative Sensitivity | Implication |

| Skeletal Muscle | Prolonged depolarization, fasciculations, weakness | Higher mdpi.com | Neuromuscular symptoms may manifest at lower toxin concentrations. |

| Cardiac Muscle | Prolonged action potential, bradycardia, arrhythmias | Lower (compared to skeletal muscle) mdpi.com | Cardiovascular effects are pronounced and are the primary cause of toxicity. |

| Neurons (Vagal) | Persistent activation, increased acetylcholine (B1216132) release | High | Mediates the significant bradycardic and hypotensive effects. wikipedia.orgnih.gov |

Note: This table represents a generalized comparison for the grayanotoxin class of compounds, as specific comparative data for this compound is not available.

Synthetic Strategies for Grayanotoxin Iv and Grayanane Diterpenoids

Total Synthesis Approaches to Grayanotoxin IV and Related Core Structures

The total synthesis of grayanane diterpenoids, a family of over 300 structurally complex and highly oxidized natural products, has been a significant challenge. researchgate.net These compounds, found in plants of the Ericaceae family, feature a characteristic 5/7/6/5 tetracyclic skeleton. chinesechemsoc.orgresearchgate.net

Enantioselective Synthesis Methodologies

A key challenge in the synthesis of grayanotoxins is the control of stereochemistry. Enantioselective approaches are therefore crucial.

One notable strategy employed a convergent approach to synthesize grayanotoxin III, a closely related compound. acs.org This method involved the assembly of two key fragments through a diastereoselective Mukaiyama aldol (B89426) reaction catalyzed by a chiral hydrogen bond donor. researchgate.netacs.org A pivotal step in this synthesis was a unique 7-endo-trig cyclization, which proceeded via a bridgehead carbocation to form the signature 5/7/6/5 tetracyclic core. researchgate.net

In 2022, a research group led by Luo reported an efficient and enantioselective synthesis of several grayanane diterpenoids, including grayanotoxin III. nih.govbeilstein-journals.org Their strategy relied on several key reactions:

A tandem sequence combining an organocatalytic Mukaiyama aldol reaction and an intramolecular Hosomi-Sakurai reaction. nih.govbeilstein-journals.org

A 7-membered ring cyclization involving a bridgehead tertiary carbocation intermediate to construct the B ring. nih.govbeilstein-journals.org

A series of redox manipulations and a 1,2-migration as the final steps. nih.govbeilstein-journals.org

The synthesis began with a prochiral diketone which, after enantioselective reduction and subsequent transformations, formed one of the key fragments. organic-chemistry.org The other fragment was prepared through an enantioselective conjugate addition. organic-chemistry.org The two fragments were then coupled, and a subsequent cyclization forged the tetracyclic skeleton. organic-chemistry.org

Another approach utilized an oxidative dearomatization‐induced [5+2] cycloaddition/pinacol‐type 1,2‐acyl migration cascade to construct the highly oxygenated bicyclo[3.2.1]octane ring system, a common feature in oxidized grayanane diterpenoids. researchgate.net

| Key Reaction | Description | Purpose |

| Mukaiyama Aldol Reaction | A Lewis-acid catalyzed cross-aldol reaction between a silyl (B83357) enol ether and an aldehyde or ketone. researchgate.net | Asymmetric formation of C-C bonds with stereocontrol. |

| Hosomi-Sakurai Reaction | A Lewis acid-mediated reaction of an allylic silane (B1218182) with an electrophile. nih.gov | Formation of carbon-carbon bonds. nih.gov |

| 7-endo-trig Cyclization | An intramolecular cyclization reaction forming a seven-membered ring. researchgate.net | Construction of the B-ring of the grayanane core. researchgate.net |

| Pauson-Khand Reaction | A [2+2+1] cycloaddition of an alkyne, an alkene, and carbon monoxide. | Construction of the 7,5-bicyclic ring system. researchgate.net |

Bioinspired Synthetic Routes

Bioinspired synthesis, which mimics the proposed biosynthetic pathways of natural products, offers an elegant and often efficient approach to complex molecules. The biosynthesis of many grayanane diterpenoids is thought to proceed from a common precursor, with subsequent rearrangements and oxidations leading to the observed structural diversity. chinesechemsoc.org

For instance, the kalmane-type 5/8/5/5 skeleton is proposed to arise from a 1,2-rearrangement of the C8-C9 bond to C14 in a grayanotoxin III-like precursor. researchgate.net Synthetic efforts have successfully mimicked this transformation. chinesechemsoc.org

One bioinspired total synthesis of grayanotoxins II and III, among other related compounds, featured several key steps:

A Ni-catalyzed α-vinylation of a β-ketoester to form a bicyclo[3.2.1]octane system. chinesechemsoc.org

An intramolecular Pauson-Khand reaction to construct a 7/5-bicyclic system. chinesechemsoc.org

A biomimetic 1,2-rearrangement to convert the grayanane 5/7/6/5 skeleton into the kalmane 5/8/5/5 skeleton. chinesechemsoc.org

This divergent strategy allowed for the synthesis of six different grayanane diterpenoids with three distinct carbon skeletons from a common intermediate. chinesechemsoc.org

Derivatization Strategies for this compound Analogues

The synthesis of modified grayanotoxin analogues is crucial for understanding their mechanism of action. These derivatives serve as molecular probes to identify binding sites and elucidate the structural basis of their biological activity.

Photoaffinity Labeling Techniques for Receptor Site Mapping

Grayanotoxin and its analogues are known to bind to neurotoxin receptor site 2 on voltage-gated sodium channels. fsu.edupnas.orgscinews.uz To pinpoint the specific amino acid residues involved in this interaction, photoaffinity labeling has been employed. fsu.eduannualreviews.org This technique involves synthesizing a derivative of the toxin that incorporates a photoreactive group.

Researchers have synthesized photoreactive grayanotoxin analogues by introducing a diazirine group at either the C-14 or C-17 position. tandfonline.com These positions were identified as suitable for modification without significantly disrupting the molecule's biological activity. tandfonline.com The synthesis involved coupling the grayanotoxin derivative with a reagent containing the photolabile diazirine moiety. tandfonline.com

Upon binding to the sodium channel, the photoreactive analogue is activated by UV light, causing it to form a covalent bond with nearby amino acid residues. tandfonline.com Subsequent analysis can then identify the labeled residues, thereby mapping the binding site. One such study successfully demonstrated that a photoreactive grayanotoxin derivative covalently bound to the receptor involved in the gating mechanism of sodium channels in squid axons. tandfonline.com

Synthesis of Modified this compound Derivatives for Mechanistic Probes

Beyond photoaffinity labels, other modified grayanotoxin derivatives have been synthesized to probe the structure-activity relationships and the mechanism of action. The synthesis of these analogues allows for a systematic investigation of how different functional groups on the grayanotoxin scaffold contribute to its interaction with the sodium channel.

Analytical Methodologies for Grayanotoxin Iv Research

Extraction and Isolation Techniques from Plant Material and Biological Matrices

The initial step in the analysis of Grayanotoxin IV involves its extraction and isolation from complex samples such as plant tissues and biological fluids. The choice of method depends on the matrix and the desired purity of the extract.

For plant materials, particularly from the Ericaceae family (e.g., Rhododendron, Kalmia, Leucothoe), the process often begins with solvent extraction. nih.govresearchgate.netnih.gov Fresh or dried leaves are typically macerated and extracted with hot methanol (B129727). researchgate.netresearchgate.net This is followed by a partitioning step, where the crude extract is dissolved in water and partitioned against a non-polar solvent like dichloromethane. researchgate.netresearchgate.net This liquid-liquid extraction helps to separate the less polar grayanotoxins from more polar compounds such as glycosides. Further purification can be achieved using column chromatography, often with silica (B1680970) gel, employing a gradient of solvents like hexane (B92381) and ethyl acetate (B1210297) to isolate the grayanotoxin fractions. An efficient two-step fast centrifugal partition chromatography (FCPC) has also been described for the isolation of grayanotoxins from Rhododendron ponticum leaves. researchgate.net

In biological matrices such as honey, blood, and urine, sample preparation is critical to remove interfering substances. For honey, a simple "dilute-and-shoot" approach has been developed, where the honey sample is diluted with a methanol-water mixture before analysis. researchgate.netacs.org More extensive purification for biological fluids like blood and urine often involves solid-phase extraction (SPE). nih.govnih.gov In this technique, the sample is loaded onto a cartridge containing a solid adsorbent. After washing away interfering compounds, the grayanotoxins are eluted with a solvent like methanol. nih.gov This process not only purifies but also concentrates the analyte, which is crucial for detecting low concentrations. nih.gov

Table 1: Extraction and Isolation Methods for this compound

| Matrix | Extraction/Isolation Technique | Key Solvents/Materials | Purpose |

|---|---|---|---|

| Plant Material (e.g., Rhododendron leaves) | Solvent Extraction & Partitioning | Methanol, Dichloromethane | Initial extraction and separation from polar impurities. researchgate.netresearchgate.net |

| Plant Material | Silica Gel Chromatography | Hexane-Ethyl Acetate Gradient | Purification of grayanotoxin fractions. |

| Plant Material | Fast Centrifugal Partition Chromatography (FCPC) | Two-solvent system | Efficient, large-scale isolation. researchgate.net |

| Honey | Dilute-and-Shoot | Methanol-Water | Simple and rapid sample preparation for LC-MS/MS. researchgate.netacs.org |

| Blood, Urine | Solid-Phase Extraction (SPE) | SPE Cartridge, Methanol, Hexane | Purification and concentration of the analyte. nih.govnih.gov |

Advanced Chromatographic and Spectrometric Methods for Qualitative and Quantitative Analysis

Following extraction, a variety of advanced analytical methods are used for the definitive identification and measurement of this compound.

Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful technique for separating and identifying volatile and thermally stable compounds. However, grayanotoxins, including GTX IV, are generally unstable at high temperatures and have low vapor pressure, necessitating a derivatization step before GC analysis. tandfonline.comtandfonline.com This typically involves silylating the hydroxyl groups of the grayanotoxin molecule, for instance, by reacting it with trimethylchlorosilane (TMCS) and N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) in pyridine. researchgate.netthieme-connect.com This process increases the volatility and thermal stability of the analyte. thieme-connect.com

The derivatized sample is then injected into the GC, where it is vaporized and separated based on its boiling point and interaction with the stationary phase of the GC column. The separated components then enter the mass spectrometer, which ionizes the molecules and separates them based on their mass-to-charge ratio, providing a unique mass spectrum that acts as a molecular fingerprint for identification. researchgate.net For enhanced sensitivity and selectivity, selected ion monitoring (SIM) mode can be used, where the mass spectrometer is set to detect only specific ion fragments characteristic of the target analyte. researchgate.netresearchgate.net

High-Performance Liquid Chromatography (HPLC) is a versatile and widely used technique for the analysis of grayanotoxins as it does not require derivatization. tandfonline.comtandfonline.com In HPLC, the sample is dissolved in a liquid mobile phase and pumped at high pressure through a column packed with a solid stationary phase. The separation is based on the differential partitioning of the analytes between the two phases. For grayanotoxins, reversed-phase columns (e.g., C18) are commonly used with a mobile phase consisting of a mixture of water and an organic solvent like methanol or acetonitrile, often with the addition of an acid like acetic acid to improve peak shape. researchgate.netresearchgate.netdergipark.org.tr

Several detection methods can be coupled with HPLC for the analysis of this compound:

Refractive Index (RI) Detection: This universal detector measures the change in the refractive index of the mobile phase as the analyte elutes from the column. While it is a robust and universal detector, it has lower sensitivity compared to other methods. thieme-connect.comresearchgate.net

Diode Array Detection (DAD): This detector measures the absorbance of the analyte across a range of UV-visible wavelengths simultaneously. Grayanotoxin III has been detected at 204 nm using a DAD. dergipark.org.trdergipark.org.tr

Mass Spectrometry (MS): Coupling HPLC with a mass spectrometer provides the highest level of sensitivity and selectivity (see LC-MS/MS).

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) has become the preferred method for the analysis of grayanotoxins in complex matrices like honey and biological samples due to its exceptional sensitivity, specificity, and speed. nih.govnih.govtandfonline.comtandfonline.com This technique combines the separation power of HPLC with the detection capabilities of tandem mass spectrometry.

After chromatographic separation via HPLC, the eluent is introduced into the mass spectrometer's ion source, typically an electrospray ionization (ESI) source, which generates charged molecules from the analytes. researchgate.netnih.gov In the tandem mass spectrometer (e.g., a triple quadrupole), the first quadrupole selects the precursor ion (the charged molecule of this compound). This precursor ion is then fragmented in a collision cell, and the resulting product ions are analyzed by the second mass spectrometer. This process, known as Multiple Reaction Monitoring (MRM), is highly specific and allows for the accurate quantification of the target analyte even at very low concentrations, with minimal interference from the matrix. researchgate.net LC-MS/MS methods have been successfully developed and validated for the determination of grayanotoxins in honey, dietary supplements, and various biological fluids. researchgate.netnih.govscience.gov

Table 2: Comparison of Advanced Analytical Methods for this compound

| Method | Principle | Advantages | Disadvantages/Considerations |

|---|---|---|---|

| GC-MS | Separation of volatile compounds followed by mass-based detection. researchgate.net | High resolving power and specific identification. researchgate.net | Requires derivatization for non-volatile grayanotoxins; thermal instability can be an issue. tandfonline.comtandfonline.com |

| HPLC-RI/DAD | Liquid-phase separation with detection by refractive index or UV-Vis absorbance. researchgate.netdergipark.org.tr | No derivatization needed; robust and relatively simple. tandfonline.comresearchgate.net | Lower sensitivity and specificity compared to MS detection. thieme-connect.com |

| LC-MS/MS | Liquid-phase separation coupled with tandem mass spectrometry for highly specific detection. nih.govresearchgate.net | Highest sensitivity and specificity; ideal for trace analysis in complex matrices; rapid analysis. nih.govtandfonline.comtandfonline.com | Higher instrument cost; potential for matrix effects that need to be addressed during method validation. researchgate.net |

Method Validation and Standardization in this compound Quantification

For analytical methods to be reliable and produce comparable results across different laboratories, they must undergo rigorous validation. Method validation for this compound quantification, following guidelines such as those from the International Council for Harmonisation (ICH), involves assessing several key parameters. researchgate.netresearchgate.net

Specificity and Selectivity: This ensures that the analytical signal is solely from this compound and not from other components in the sample matrix. This is a particular strength of LC-MS/MS using MRM mode. researchgate.net

Linearity and Range: The method must demonstrate a linear relationship between the concentration of the analyte and the instrument's response over a specified range. Calibration curves are generated using standard solutions of known concentrations. nih.govtandfonline.com

Accuracy and Precision: Accuracy refers to how close the measured value is to the true value, often assessed through recovery studies where a known amount of the analyte is spiked into a blank matrix. tandfonline.com Precision measures the repeatability of the results, evaluated at different levels (intraday and interday). researchgate.net

Limit of Detection (LOD) and Limit of Quantification (LOQ): The LOD is the lowest concentration of the analyte that can be reliably detected, while the LOQ is the lowest concentration that can be accurately quantified. For instance, a GC-MS method for Grayanotoxin I reported an LOD of 5 µg/mL and an LOQ of 15 µg/mL. researchgate.netthieme-connect.comresearchgate.net LC-MS/MS methods can achieve much lower limits, with proposed LOQs for grayanotoxins in honey at or below 0.01 mg/kg. eurofins.de

Ruggedness/Robustness: This assesses the method's resistance to small, deliberate variations in analytical parameters (e.g., mobile phase composition, temperature), ensuring its reliability under routine use. researchgate.net

Analyte Stability: The stability of this compound in standards and prepared samples is studied to ensure that the concentration does not change during storage and analysis. researchgate.net

The development of validated and standardized methods, particularly using advanced techniques like LC-MS/MS, is crucial for the routine control of grayanotoxins in products like honey and for toxicological and forensic investigations. researchgate.netthieme-connect.com The availability of certified reference materials is also an important component of standardization, allowing laboratories to verify the accuracy of their measurements.

Ecological Roles of Grayanotoxins, Including Grayanotoxin Iv, in Plant Organism Interactions

Grayanotoxin IV as a Component of Plant Defense Mechanisms

Grayanotoxins, including this compound, are integral to the chemical defense strategies of plants like those in the Rhododendron genus. nih.govresearchgate.net These compounds are found in various plant tissues, with concentrations typically highest in leaves, followed by petals and nectar, suggesting a primary role in deterring herbivores. nih.govresearchgate.net

Broader Implications of Grayanotoxin Presence in Ecosystems

The presence of grayanotoxins in plants like Rhododendron has broader ecological consequences. It can act as a filtering mechanism, favoring pollinators that are resistant to the toxins, such as bumblebees, which may be more effective at pollination for that particular plant species. wikipedia.org This selective pressure can shape pollinator communities and influence the reproductive success of the plant. nih.gov In invasive species like Rhododendron ponticum, the production of toxic nectar can have complex effects on native pollinator populations, potentially disrupting existing plant-pollinator networks. researchgate.netadventuresinbeeland.com The trade-off between defending against herbivores and attracting effective pollinators is a key aspect of the ecological role of grayanotoxins. nih.govresearchgate.net

Advanced Research Perspectives and Future Directions for Grayanotoxin Iv

Elucidation of Novel Molecular Targets Beyond Voltage-Gated Sodium Channels

While the primary molecular target of grayanotoxins is the voltage-gated sodium channel (VGSC), emerging research suggests the existence of other potential molecular targets. mdpi.comwikipedia.org Grayanotoxins, including Grayanotoxin IV, are known to bind to the group II receptor site on the alpha subunit of the VGSC, causing persistent activation and preventing inactivation. wikipedia.orgnih.gov This action is shared with other toxins like batrachotoxin (B49), veratridine, and aconitine. wikipedia.org However, some studies indicate that the binding site for grayanotoxin is not completely identical to that of batrachotoxin, suggesting subtle but important differences in their interactions with the channel. nih.govuq.edu.au

Beyond the well-established effects on sodium channels, some evidence points towards interactions with other ion channels and receptors. For instance, the toxic effects of grayanotoxin poisoning often involve significant vagal activation, which is mediated by M2-subtype muscarinic acetylcholine (B1216132) receptors (mAChR). wikipedia.orglongdom.orgrsc.org This suggests a potential indirect or direct interaction with these receptors or the pathways they regulate. Further investigation is needed to clarify whether grayanotoxins directly bind to mAChRs or if the observed cholinergic effects are a downstream consequence of sodium channel modulation. rsc.orgresearchgate.net The possibility of grayanotoxins interacting with other members of the sodium channel family also remains an open area for research. researchgate.net

Application of this compound in Neurobiology and Ion Channel Research

This compound, like other grayanotoxins, serves as a valuable pharmacological tool in the fields of neurobiology and ion channel research. usgovcloudapi.net These toxins help in understanding the structure-function relationship of ion channels, particularly voltage-gated sodium channels. nih.gov By studying how this compound modifies channel function, researchers can gain insights into the molecular mechanisms of channel gating, ion selectivity, and inactivation. uq.edu.aunih.gov

The specific action of grayanotoxins—binding to the open state of the sodium channel and shifting its activation to more hyperpolarized potentials—makes them useful probes for studying channel dynamics. wikipedia.orgnih.gov This state-dependent binding is a key feature that distinguishes them from other toxins and allows for detailed analysis of the channel's conformational states. nih.gov The use of grayanotoxins in conjunction with other site-specific toxins has been instrumental in mapping the different functional sites on the sodium channel. mdpi.commdpi.com

Furthermore, the study of grayanotoxin-resistant organisms can provide valuable information about the evolution and adaptation of ion channels. For example, the poison dart frog Phyllobates terribilis is insensitive to batrachotoxin but not to grayanotoxin, highlighting the distinct nature of their binding sites and offering a natural model for studying toxin-channel interactions. uq.edu.au

Development of this compound-Based Pharmacological Tools and Probes

The unique mechanism of action of this compound makes it a promising candidate for the development of novel pharmacological tools and probes. usgovcloudapi.net Its ability to lock sodium channels in an open state can be harnessed to create molecular probes for studying the distribution and function of specific sodium channel subtypes in various tissues. mdpi.comnih.gov

Future research could focus on synthesizing derivatives of this compound with enhanced selectivity for particular NaV channel isoforms. nih.gov This would allow for more precise targeting of specific neuronal populations or muscle tissues, which could be invaluable for both basic research and potentially for therapeutic development. The development of radiolabeled or fluorescently tagged this compound analogs could enable direct visualization of sodium channel distribution and density in cells and tissues.

Moreover, understanding the structure-activity relationships of grayanotoxins can guide the design of new molecules that either mimic or antagonize their effects. nih.gov Such compounds could serve as leads for the development of new drugs targeting conditions where sodium channel dysfunction plays a role.

Potential in Nanotechnology-Based Delivery Systems for Targeted Research Applications

The application of nanotechnology offers a promising avenue for enhancing the utility of this compound in research. researchgate.net Nanoparticle-based delivery systems could be designed to transport this compound to specific cells or tissues, thereby increasing its local concentration and minimizing off-target effects. researchgate.net This targeted delivery is particularly important given the systemic toxicity of grayanotoxins. mdpi.com

For instance, chitosan-based nanoparticles, known for their biocompatibility and ability to cross biological barriers, could be used to encapsulate this compound. researchgate.net Such nanoformulations could improve the bioavailability and targeted delivery of the toxin for specific research applications. researchgate.net Zeolites and other porous nanomaterials also present possibilities for controlled release of this compound. researchgate.net

These nanotechnology-based systems could be particularly useful in preclinical studies investigating the role of specific sodium channel subtypes in disease models. By delivering this compound to a specific region of the brain or a particular muscle group, researchers could study the physiological consequences of prolonged sodium channel activation in a more controlled manner.

Systems Biology Approaches to Understanding this compound Effects

A systems biology approach, integrating experimental data with computational modeling, can provide a more comprehensive understanding of the multifaceted effects of this compound. By combining data from genomics, proteomics, and metabolomics with electrophysiological and physiological measurements, researchers can construct models that simulate the complex network of interactions affected by the toxin.

This approach can help to elucidate the downstream signaling cascades initiated by the persistent activation of sodium channels. mdpi.com It can also aid in identifying previously unknown molecular targets and off-target effects. For example, by analyzing global changes in gene expression or protein phosphorylation following this compound exposure, researchers may uncover novel pathways involved in cellular responses to ion channel modulation.

Furthermore, computational docking studies, based on homology models of voltage-gated sodium channels, can provide insights into the precise molecular interactions between this compound and its binding site. nih.gov These in silico approaches can guide site-directed mutagenesis studies to validate the predicted binding residues and further refine our understanding of the toxin's mechanism of action.

Biosynthesis Engineering for Directed Production of this compound Variants

Recent advances in synthetic biology and metabolic engineering open up the possibility of producing this compound and its variants in microbial or plant-based systems. koreascience.kr The elucidation of the biosynthetic pathway of grayanane diterpenes is a critical first step towards this goal. mdpi.com While the complete pathway is still under investigation, progress is being made in identifying the key enzymes involved.

By heterologously expressing the biosynthetic genes in a suitable host organism, such as yeast or E. coli, it may be possible to produce this compound in a controlled and scalable manner. This would provide a reliable source of the toxin for research purposes, independent of its natural plant sources. koreascience.kr

Furthermore, biosynthesis engineering could be used to create novel this compound variants with altered properties. By introducing mutations into the biosynthetic enzymes or by feeding the system with modified precursors, it may be possible to generate analogs with increased potency, selectivity, or altered binding kinetics. These engineered variants could be powerful tools for dissecting the function of sodium channels and for developing new pharmacological probes.

Q & A

Basic Research Questions

Q. What are the primary methodological challenges in isolating and purifying Grayanotoxin IV from plant sources?

- Answer : Isolation requires chromatographic techniques (e.g., HPLC, GC-MS) coupled with bioassay-guided fractionation to confirm neurotoxic activity. Challenges include low natural abundance, structural similarity to other grayanotoxins, and degradation during extraction. Standardized protocols for solvent selection (e.g., ethanol vs. methanol) and temperature control are critical to preserve compound integrity .

Q. How can researchers validate the molecular mechanisms of this compound’s interaction with voltage-gated sodium channels?

- Answer : Electrophysiological assays (patch-clamp) on transfected cell lines (e.g., HEK293) expressing Nav1.7 channels are standard. Complementary methods include molecular docking simulations to map binding sites and competitive binding assays with known sodium channel modulators (e.g., tetrodotoxin). Discrepancies in activation/inhibition thresholds should be analyzed using dose-response curves .